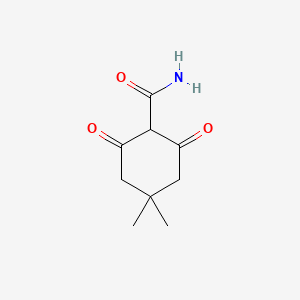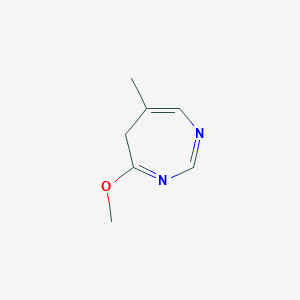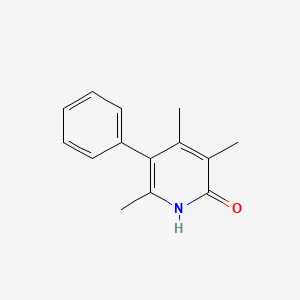
N-Lupinylphthalimide
説明
N-Lupinylphthalimide is a compound that has been synthesized as a derivative of the quinolizidine alkaloid lupinine . It is considered a promising synthon for the inclusion of a biologically active molecule of the lupinine alkaloid into various derivatives .
Synthesis Analysis
The optimal synthesis conditions for N-Lupinylphthalimide have been identified through the study of the interaction of chlorolupinine with potassium phthalimide . The synthesis was carried out by the Gabriel method .Molecular Structure Analysis
The crystal structure of N-Lupinylphthalimide has been determined for the first time by single crystal XRD . The energy characteristics were calculated using the quantum chemical method . It was found that the conformer with the chair conformation of the cycles with the axial orientation of the phthalimide substituent is more stable than that with the equatorial orientation .The yield of N-lupinylphthalimide was found to be maximum (86%) when chlorolupinine and potassium phthalimide were used in a 0.11:0.1 molar ratio in the DMF medium at 130-140 °C and the reaction time of 8 hours .
科学的研究の応用
Synthesis and Structural Analysis
- N-Lupinylphthalimide has been synthesized and structurally analyzed. Turdybekov et al. (2020) identified optimal synthesis conditions for N-lupinylphthalimide using the Gabriel method and determined its crystal structure using single crystal X-ray diffraction. They also performed quantum chemical calculations to analyze its energy characteristics, finding that a particular conformer with chair conformation is more stable (Turdybekov et al., 2020).
Chemiluminescence and Sensing Applications
- The related compound N-hydroxyphthalimide (NHPI) has been developed as an efficient chemiluminescence coreactant. Saqib et al. (2018) utilized it in a luminol-NHPI system for highly selective and sensitive detection of superoxide dismutase, uric acid, and Co2+. This system offers significant sensitivity improvements over previous methods and has applications in biochemical, clinical, and environmental analysis (Saqib et al., 2018).
Photoresponsive and Luminescent Materials
- Phthalimide derivatives like Naphthalene diimides (NDIs) are utilized in creating metal-organic frameworks with photoresponsive and luminescent properties. Liu et al. (2020) synthesized frameworks exhibiting reversible naked photochromic properties and photocontrolled luminescence, useful in designing novel luminescence switching materials (Liu et al., 2020).
Organocatalysts for Aerobic Oxidation
- N-Alkoxyphthalimides, closely related to N-lupinylphthalimide, have been studied for use as organocatalysts in aerobic oxidation. Chen et al. (2016) explored various N-alkoxy groups to design new types of organocatalysts that form radicals in situ, providing insights for industrial applications (Chen et al., 2016).
Biological Research
- In biological research, related phthalimide compounds have been used as tools. For example, the bisnaphthalimide drug LU-79553, which binds DNA, has been studied for its structure and dynamics in complex with DNA. This research aids in understanding the binding specificity and antitumor activity of bisnaphthalimide agents (Gallego et al., 1999).
将来の方向性
The modification of quinolizidine alkaloids, such as lupinine, to create compounds like N-Lupinylphthalimide, is a promising area of research for the development of new drugs . These compounds could potentially be used to create highly effective, selective, and stereospecific biologically active substances .
特性
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKXSCEURLJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394054 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lupinylphthalimide | |
CAS RN |
99812-93-8 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)


![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)




